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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hexanol
butanoate, also known as sec-hexyl butyrate, in flavor and fragrance research. This document

includes details on its organoleptic properties, applications, and protocols for its synthesis,

analysis, and sensory evaluation.

Introduction to 2-Hexanol Butanoate
2-Hexanol butanoate is an organic ester characterized by its distinct fruity aroma. It is found

as a natural volatile component in some fruits, contributing to their characteristic scent profiles.

In the flavor and fragrance industry, it is utilized to impart or enhance fruity notes in a variety of

products.

Chemical Structure:

Synonyms:

sec-Hexyl butyrate

Hexan-2-yl butanoate

Butanoic acid, 1-methylpentyl ester[1]
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Organoleptic Profile and Applications
2-Hexanol butanoate is primarily valued for its potent fruity aroma. Its sensory characteristics

make it a versatile ingredient in both flavor and fragrance formulations.

Odor and Flavor Profile:

Attribute Description

Odor Fruity, banana, fleshy, ripe[1]

Flavor

(Not explicitly found in search results, but

expected to be fruity and sweet based on its

odor profile)

Applications:

While specific quantitative data for the concentration of 2-Hexanol butanoate in commercial

products is not readily available in the public domain, its characteristic aroma suggests its use

in the following applications. The use levels provided are based on those of the closely related

compound, n-hexyl butyrate, and should be considered as a starting point for formulation

development.
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Application Category Potential Use
Recommended Starting
Concentration (as n-hexyl
butyrate)

Beverages
Fruit juices, carbonated drinks,

flavored waters
2.1 - 2.6 ppm[2]

Confectionery
Hard candies, chewing gum,

fruit-flavored fillings
7.8 ppm[2]

Bakery
Fruit fillings, icings, flavored

cakes
8.6 ppm[2]

Dairy
Yogurts, ice creams, fruit-

flavored milk

(Not specified, formulation

dependent)

Fragrances
Perfumes, lotions, soaps, air

fresheners

Up to 8.0% in fragrance

concentrate[3]

Experimental Protocols
Synthesis of 2-Hexanol Butanoate (Fischer
Esterification)
This protocol describes the synthesis of 2-Hexanol butanoate via the acid-catalyzed

esterification of 2-hexanol and butyric acid.

Materials:

2-Hexanol

Butyric acid

Concentrated sulfuric acid (catalyst)

Anhydrous sodium sulfate

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)
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Diethyl ether (or other suitable extraction solvent)

Round-bottom flask

Reflux condenser

Separatory funnel

Beakers and Erlenmeyer flasks

Heating mantle

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and

butyric acid.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately

1-2% of the total reactant weight) to the mixture while stirring.

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The

reaction temperature will depend on the boiling point of the reactants. Continue the reflux for

2-4 hours to drive the reaction towards completion. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up:

Allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel.

Add an equal volume of diethyl ether to dilute the mixture.

Wash the organic layer sequentially with:
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Saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO2

evolution). Repeat until no more gas evolves.

Water.

Brine to remove excess water.

Drying and Concentration:

Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

Remove the solvent using a rotary evaporator to obtain the crude 2-Hexanol butanoate.

Purification (Optional): The crude product can be further purified by fractional distillation

under reduced pressure to obtain a higher purity product.

Fischer Esterification Workflow for 2-Hexanol Butanoate Synthesis.

Analytical Protocol: Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantification of 2-Hexanol butanoate in a

liquid matrix (e.g., a beverage).

Materials and Equipment:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Appropriate GC column (e.g., DB-5ms or equivalent)

Helium (carrier gas)

2-Hexanol butanoate standard

Internal standard (e.g., n-octanol)

Extraction solvent (e.g., dichloromethane or hexane)
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Anhydrous sodium sulfate

Vials for sample and standard preparation

Micropipettes

Centrifuge

Procedure:

Standard Preparation: Prepare a stock solution of 2-Hexanol butanoate in a suitable solvent

(e.g., ethanol). From the stock solution, prepare a series of calibration standards of known

concentrations. Spike each standard with a fixed concentration of the internal standard.

Sample Preparation (Liquid-Liquid Extraction):

To a known volume of the sample (e.g., 10 mL), add a known amount of the internal

standard.

Add an equal volume of extraction solvent (e.g., dichloromethane).

Vortex or shake vigorously for 1-2 minutes.

Centrifuge to separate the layers.

Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous

sodium sulfate to remove any residual water.

Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis:

Injector: Set to a suitable temperature (e.g., 250°C) and splitless mode.

Oven Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase to 250°C at a rate of 10°C/minute.
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Hold at 250°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Ionization mode: Electron Ionization (EI) at 70 eV.

Scan range: m/z 40-300.

Source and transfer line temperatures: 230°C and 280°C, respectively.

Data Analysis:

Identify the peaks for 2-Hexanol butanoate and the internal standard based on their

retention times and mass spectra.

Integrate the peak areas.

Construct a calibration curve by plotting the ratio of the peak area of 2-Hexanol
butanoate to the peak area of the internal standard against the concentration of the

standards.

Determine the concentration of 2-Hexanol butanoate in the sample by using the

calibration curve.

Workflow for GC-MS analysis of 2-Hexanol butanoate.

Sensory Evaluation Protocol: Triangle Test
This protocol is designed to determine if a perceptible difference exists between two samples,

for example, a standard product and a product formulated with 2-Hexanol butanoate.

Materials:

Two product samples to be compared (A and B).

Identical, odor-free tasting cups, labeled with random three-digit codes.

Water and unsalted crackers for palate cleansing.
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A quiet, well-ventilated, and odor-free environment.

A panel of at least 20-30 trained or consumer panelists.

Procedure:

Sample Preparation:

Prepare the two samples (A and B) to be evaluated.

Present each panelist with three samples in a randomized order. Two of the samples will

be identical (e.g., A, A, B or B, B, A). The order of presentation should be randomized for

each panelist.

Panelist Instructions:

Instruct the panelists to evaluate the samples from left to right.

Panelists should be instructed to assess the aroma and then the flavor of each sample.

Provide water and unsalted crackers for panelists to cleanse their palates between

samples.

Evaluation:

Ask the panelists to identify the sample that is different from the other two.

Even if they are not certain, they should make their best guess.

Data Analysis:

Record the number of correct identifications.

Use a statistical table for triangle tests (based on the number of panelists and the number

of correct responses) to determine if there is a statistically significant difference between

the two samples.

Workflow for a Triangle Test Sensory Evaluation.
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Olfactory Signaling Pathway for Fruity Esters
The perception of fruity esters like 2-Hexanol butanoate begins with the interaction of the

odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory

sensory neurons in the nasal cavity. While the specific receptor for 2-Hexanol butanoate has

not been definitively identified, the general pathway for the perception of fruity esters is

understood to follow the canonical G-protein coupled receptor (GPCR) signaling cascade.

Some butyrate esters have been shown to interact with olfactory receptors such as

Olfr78/OR51E2 and Olfr558/OR51E1[4][5][6].

Proposed Signaling Pathway:

Binding: 2-Hexanol butanoate, being a volatile molecule, travels to the olfactory epithelium

and binds to a specific olfactory receptor.

G-Protein Activation: This binding event causes a conformational change in the OR, which in

turn activates a coupled G-protein (Gαolf).

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase III (ACIII).

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening

of cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and

Ca2+), causing a depolarization of the olfactory sensory neuron's membrane.

Signal Transmission: This depolarization generates an action potential that is transmitted

along the axon of the neuron to the olfactory bulb in the brain.

Signal Processing: In the olfactory bulb, the signal is processed and then relayed to higher

olfactory cortices, leading to the perception of a "fruity" and "banana-like" scent.

Proposed olfactory signaling pathway for fruity esters.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1615894?utm_src=pdf-body
https://www.benchchem.com/product/b1615894?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7961910/
https://pubmed.ncbi.nlm.nih.gov/33862459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11002167/
https://www.benchchem.com/product/b1615894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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